Neboglamine (hydrochloride)
CAS No.:
Cat. No.: VC12941460
Molecular Formula: C13H25ClN2O3
Molecular Weight: 292.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClN2O3 |
|---|---|
| Molecular Weight | 292.80 g/mol |
| IUPAC Name | (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 |
| Standard InChI Key | HBFGFOLPJKUNCS-PPHPATTJSA-N |
| Isomeric SMILES | CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl |
| SMILES | CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl |
| Canonical SMILES | CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl |
Introduction
Chemical Identity and Structural Properties
Neboglamine hydrochloride is chemically designated as 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride. Its molecular formula is C13H25ClN2O3, with a molecular weight of 292.80 g/mol. The compound’s structure integrates a dimethylcyclohexyl group attached to glutamic acid, enhancing its solubility and bioavailability in pharmaceutical formulations.
Table 1: Key Chemical Properties of Neboglamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C13H25ClN2O3 |
| Molecular Weight | 292.80 g/mol |
| CAS Registry Number | 163000-63-3 |
| Solubility | Highly soluble in aqueous solutions |
| Primary Target | Glycine site of NMDA receptors |
The hydrochloride salt form ensures stability and facilitates parenteral administration, a critical factor in its preclinical testing.
Synthesis and Industrial Production
The synthesis of neboglamine hydrochloride involves the reaction of 4,4-dimethylcyclohexylamine with L-glutamine under controlled conditions. Industrial-scale production optimizes this process through advanced purification techniques, such as column chromatography, to achieve high yields (>85%) and purity (>98%).
Reaction Mechanism and Optimization
The condensation of 4,4-dimethylcyclohexylamine with L-glutamine occurs in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C, catalyzed by carbodiimide derivatives. Post-synthesis, the product is precipitated as the hydrochloride salt using hydrochloric acid. Process optimization focuses on minimizing byproducts like N-acylurea, which can form during carbodiimide-mediated couplings .
Scalability Challenges
Industrial production faces challenges in maintaining stereochemical integrity, as racemization during synthesis can reduce pharmacological efficacy. Patent EP1716115B1 discloses methods to mitigate this through low-temperature reactions (<40°C) and chiral resolution techniques.
Pharmacological Mechanisms
Neboglamine hydrochloride acts as a positive allosteric modulator at the glycine-binding site of NMDA receptors, enhancing glutamate-induced receptor activation without directly agonizing the strychnine-sensitive site. This mechanism restores NMDA-mediated synaptic plasticity, which is often impaired in schizophrenia and cognitive disorders.
Neuroprotective Effects
In rodent models, neboglamine (30 mg/kg i.p.) attenuates oxidative stress and apoptosis in hippocampal neurons exposed to β-amyloid peptides, suggesting utility in Alzheimer’s disease . The compound upregulates BDNF and synaptophysin expression, markers of neurogenesis and synaptic connectivity.
Therapeutic Applications
Schizophrenia and Psychotic Disorders
Neboglamine demonstrates efficacy in addressing both positive and negative symptoms of schizophrenia. In a phencyclidine (PCP)-induced hyperlocomotion model, pretreatment with neboglamine (30 mg/kg) reduced motor activity by 70%, comparable to clozapine but without sedative side effects . Notably, it improves cognitive flexibility in the Morris water maze test, a metric unaddressed by typical antipsychotics like haloperidol .
Table 2: Comparative Efficacy in Schizophrenia Models
| Treatment | Hyperlocomotion Reduction | Cognitive Improvement | Sedation Risk |
|---|---|---|---|
| Neboglamine | 70% | Yes | Low |
| Haloperidol | 85% | No | High |
| Clozapine | 75% | Moderate | Moderate |
Toxicodependency and Addiction
Patent EP1940376B1 highlights neboglamine’s role in antagonizing drug dependency. Chronic morphine administration in rats increased motor activity by 128.6%, but neboglamine co-administration reduced this to 70.8%, indicating suppression of inverse tolerance . Similarly, it attenuated cocaine-seeking behavior by 50% in self-administration paradigms, likely via NMDA-mediated normalization of mesolimbic dopamine signaling .
Neurodegenerative Diseases
In a β-amyloid toxicity model, neboglamine (10–30 mg/kg/day for 14 days) preserved 80% of hippocampal neurons versus 40% in controls . These effects correlate with increased glutathione peroxidase activity and reduced lipid peroxidation.
Future Directions and Clinical Translation
While preclinical data are robust, human trials are pending. Priorities include:
-
Phase I Safety Trials: Establishing pharmacokinetics and dose-response relationships.
-
Biomarker Development: Identifying neuroimaging or electrophysiological correlates of target engagement.
-
Combinatorial Therapies: Pairing neboglamine with SSRIs or cognitive-behavioral therapies for enhanced efficacy.
Patent CA2567397C underscores neboglamine’s potential in treatment-resistant schizophrenia, a population underserved by current therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume